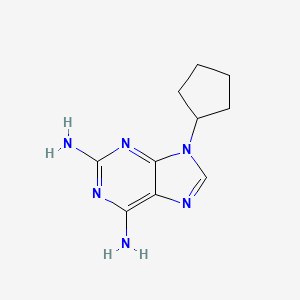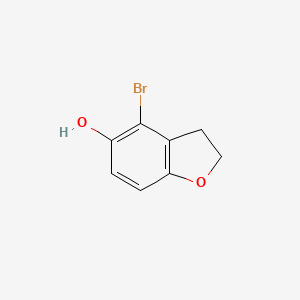
2-(4-methylpiperazin-1-yl)-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-3H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine group
Méthodes De Préparation
The synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole typically involves the reaction of an indole derivative with 4-methylpiperazine. One common method includes the use of a coupling reaction where the indole derivative is activated, often through halogenation, followed by nucleophilic substitution with 4-methylpiperazine under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methylpiperazin-1-yl)-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
2-(4-Methylpiperazin-1-yl)-3H-indole can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups, leading to distinct biological activities.
Piperazine-Containing Compounds: Similar compounds include 1-(4-methylpiperazin-1-yl)indole and 1-(4-methylpiperazin-1-yl)benzene, which also feature the piperazine moiety but differ in their core structures.
Uniqueness: The unique combination of the indole core and the 4-methylpiperazine group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-3H-indole |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3 |
Clé InChI |
ZTAFFBKSCGGBNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)




![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)




